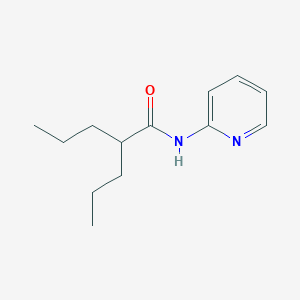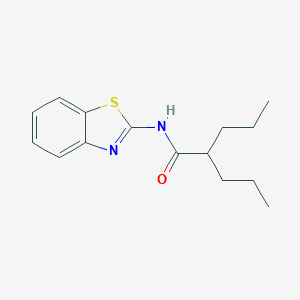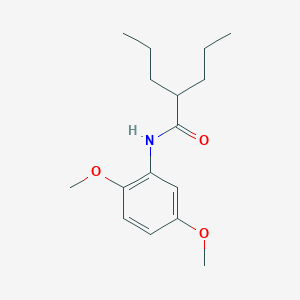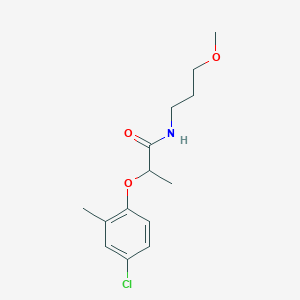
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide, also known as CR-8, is a chemical compound that has been extensively studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and immune function. By inhibiting FAAH, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide increases the levels of endocannabinoids, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to improve memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide in lab experiments is its specificity for FAAH inhibition. Unlike other compounds that can inhibit multiple enzymes, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to specifically target FAAH. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide is its low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to elucidate the physiological effects of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide and its potential use in the treatment of various diseases. Finally, the development of novel drug delivery systems for 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide is a chemical compound that has been extensively studied for its potential use in various scientific applications. Its specificity for FAAH inhibition and its various biochemical and physiological effects make it a promising candidate for further research. Future studies are needed to fully understand the potential of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide and its role in the treatment of various diseases.
Synthesemethoden
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide can be synthesized through a series of chemical reactions that involve the coupling of 2-(4-chloro-2-methylphenoxy)acetic acid with N-(3-methoxypropyl)ethylenediamine, followed by the addition of isobutyl chloroformate. The resulting compound is then purified through various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C14H20ClNO3 |
|---|---|
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-10-9-12(15)5-6-13(10)19-11(2)14(17)16-7-4-8-18-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
ASVZKHXOBVQUJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCOC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



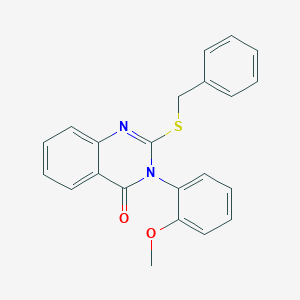
![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

methylphosphonate](/img/structure/B290299.png)
